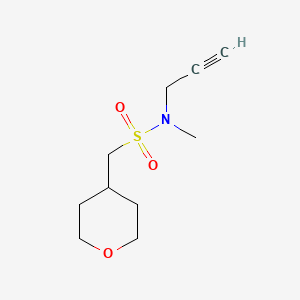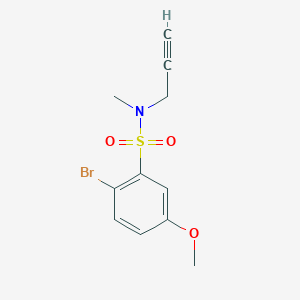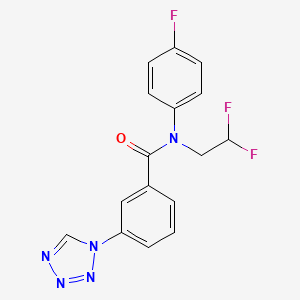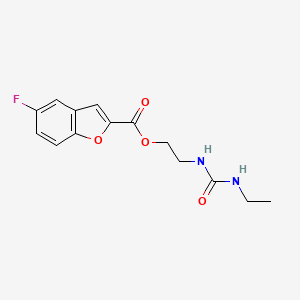
2-(Ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as EF-24 and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The purpose of
Mechanism of Action
The mechanism of action of EF-24 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EF-24 has been found to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. EF-24 has also been reported to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. Furthermore, EF-24 has been found to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
EF-24 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that EF-24 inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines and enzymes. In vivo studies have reported that EF-24 inhibits tumor growth, reduces inflammation, and improves oxidative stress.
Advantages and Limitations for Lab Experiments
EF-24 has several advantages for lab experiments, including its availability, stability, and low toxicity. EF-24 is commercially available and can be easily synthesized in the lab. Furthermore, EF-24 is stable under normal laboratory conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, EF-24 has some limitations, including its poor solubility in water and its instability in acidic and basic conditions.
Future Directions
EF-24 has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential applications in medicinal chemistry. One direction is to study the pharmacokinetics and pharmacodynamics of EF-24 in vivo to determine its optimal dosage and administration route. Another direction is to investigate the potential synergistic effects of EF-24 with other anticancer and anti-inflammatory agents. Furthermore, EF-24 can be modified to improve its solubility and stability, which can enhance its efficacy and bioavailability. Finally, EF-24 can be tested in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis method of EF-24 involves the reaction of 5-fluoro-2-hydroxybenzoic acid with ethyl chloroformate to form 5-fluoro-2-chlorobenzoyl ethyl ester. This intermediate product is then reacted with ethylenediamine to form 2-(ethylcarbamoylamino)ethyl 5-fluoro-2-benzoyl ethyl ester. Finally, the compound is treated with sodium methoxide to obtain EF-24.
Scientific Research Applications
EF-24 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that EF-24 exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. EF-24 has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, EF-24 has been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Properties
IUPAC Name |
2-(ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-2-16-14(19)17-5-6-20-13(18)12-8-9-7-10(15)3-4-11(9)21-12/h3-4,7-8H,2,5-6H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVNVMDZFAMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCOC(=O)C1=CC2=C(O1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
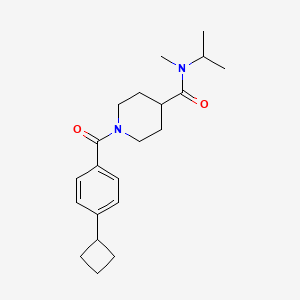
![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)
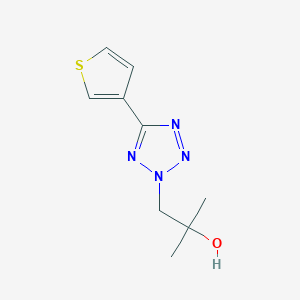
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
